molecular formula C6H9NO B1605486 Tetrahydro-2h-pyran-2-carbonitrile CAS No. 5397-43-3

Tetrahydro-2h-pyran-2-carbonitrile

Cat. No.: B1605486
CAS No.: 5397-43-3
M. Wt: 111.14 g/mol
InChI Key: LNHZORZALMMUQW-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H9NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom The compound is characterized by the presence of a nitrile group (-CN) attached to the second carbon atom of the tetrahydropyran ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-pyran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. . This method involves the formation of a six-membered ring through the cyclization of a linear precursor containing a nitrile group.

Another approach involves the one-pot condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in solvents like ethanol or acetonitrile and may require the use of catalysts like calcium carbonate or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that can be carried out under mild conditions. For example, the use of metal-free ring-expansion reactions of monocyclopropanated pyrroles and furans has been developed to produce highly functionalized tetrahydropyran derivatives . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the nitrile group and the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, which can oxidize the tetrahydropyran ring to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which reduce the nitrile group to primary amines.

    Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols, which can replace the nitrile group or other substituents on the ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield tetrahydro-2H-pyran-2-carboxylic acid, while reduction may produce tetrahydro-2H-pyran-2-amine.

Properties

IUPAC Name

oxane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-6-3-1-2-4-8-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHZORZALMMUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-43-3
Record name NSC4206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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